

Commercial suppliers of 9-Propenyladenine for research

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Compound of Interest

Compound Name: 9-Propenyladenine

Cat. No.: B560649

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9-Propenyladenine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Propenyladenine is a substituted purine that has garnered significant attention in the pharmaceutical industry, primarily as a known mutagenic impurity in the manufacturing of Tenofovir Disoproxil Fumarate (TDF).^[1] TDF is a widely used antiretroviral medication for the treatment of HIV-1 and Hepatitis B infections. The presence of potentially genotoxic impurities like **9-Propenyladenine** is a critical concern for drug safety and quality control. This technical guide provides an in-depth overview of **9-Propenyladenine**, including its commercial availability for research, chemical and physical properties, and relevant experimental protocols for its analysis and assessment of its mutagenic potential.

Commercial Suppliers of 9-Propenyladenine for Research

A variety of chemical suppliers offer **9-Propenyladenine** for research purposes, often as a reference standard for impurity analysis. The compound is available as both the (E) and (Z) isomers. Below is a summary of some commercial suppliers:

Supplier	Product Name(s)	CAS Number(s)	Notes
MedchemExpress	9-Propenyladenine (Mutagenic Impurity of Tenofovir Disoproxil)	1446486-33-4	Offers both (E) and (Z) isomers. Provides the compound in solid form and as a solution in DMSO.
Santa Cruz Biotechnology (SCBT)	9-Propenyladenine	4121-40-8	Marketed as a biochemical for proteomics research.
LGC Standards	9-Propenyladenine	1446486-33-4	Sold as a pharmaceutical reference standard, specifically as "Tenofovir Disoproxil USP Related Compound B".
Pharmaffiliates	9-Propenyladenine	4121-40-8	Provides the compound as a pharmaceutical impurity reference standard.
Simson Pharma	(Z)-9-Propenyladenine	1464851-21-5	Specializes in the (Z)- isomer and offers custom synthesis.
Molport	9-(prop-1-en-1-yl)-9H- purin-6-amine	1446486-33-4; 1464851-21-5; 4121- 40-8	Aggregates offers from multiple suppliers.
ChemBK	(E)-9-(prop-1-en-1- yl)-9H-purin-6-amine	1446486-33-4	Lists various suppliers and provides some physicochemical properties.
Virtuous Lifesciences	(E)-9-(prop-1- enyl)-9H-purin-6-	1446486-33-4	Offers the compound with a purity of >95%.

amine

BLDpharm	(E)-9-(Prop-1-en-1-yl)-9H-purin-6-amine	1446486-33-4	Lists the compound as a building block and an anti-infection agent.
Daicel Pharma Standards	Tenofovir (Z)-9-Propenyl adenine	-	Provides the (Z)-isomer as a pharmaceutical impurity standard.
Klivon	Tenofovir Disoproxil USP Related Compound B (9-Propenyladenine)	1446486-33-4	Offers characterized reference standards.

Physicochemical Properties and Specifications

The following table summarizes key quantitative data for **9-Propenyladenine**, compiled from various suppliers and chemical databases.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₉ N ₅	[2]
Molecular Weight	175.19 g/mol	[2]
CAS Numbers	1446486-33-4 ((E)-isomer)[3], 1464851-21-5 ((Z)-isomer)[4], 4121-40-8 (unspecified)[2]	-
Appearance	White to Pale Yellow Solid	-
Purity (HPLC)	>95% to >98%	[3]
Solubility	Soluble in DMSO and Methanol	[1]
Storage Temperature	-20°C to -80°C for long-term storage	[1]
IUPAC Name	9-[(E)-prop-1-enyl]purin-6- amine or 9-[(Z)-prop-1- enyl]purin-6-amine	[5]

Experimental Protocols

Synthesis of 9-Propenyladenine (Illustrative)

While detailed, peer-reviewed synthesis protocols for **9-propenyladenine** are not readily available in the public domain, a plausible synthetic route can be inferred from related chemical literature. A common approach for N9-alkenylation of purines involves the reaction of the purine with an appropriate alkenyl halide or other activated alkenyl species in the presence of a base. A generalized protocol is described below.

Objective: To synthesize **9-Propenyladenine** via N-alkenylation of adenine.

Materials:

- Adenine
- 1-Bromopropene (mixture of E/Z isomers or a specific isomer)

- Potassium carbonate (K_2CO_3) or Cesium carbonate (Cs_2CO_3)
- N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Hexane
- Silica gel for column chromatography

Procedure:

- To a solution of adenine (1 equivalent) in anhydrous DMF, add potassium carbonate (2-3 equivalents).
- Stir the suspension at room temperature for 30 minutes.
- Add 1-bromopropene (1.1-1.5 equivalents) dropwise to the reaction mixture.
- Heat the reaction mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
- Extract the aqueous layer with ethyl acetate (3 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford **9-Propenyladenine**.
- Characterize the product by 1H NMR, ^{13}C NMR, and mass spectrometry to confirm its structure and purity.

Quantification of 9-Propenyladenine by HPLC-UV

This protocol provides a general method for the quantification of **9-Propenyladenine** in a sample matrix, such as a Tenofovir drug substance, based on common reverse-phase HPLC-

UV methods for related compounds.[6][7]

Objective: To develop and validate an HPLC-UV method for the quantification of **9-Propenyladenine**.

Materials and Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid or phosphate buffer
- **9-Propenyladenine** reference standard

Procedure:

- Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water or a phosphate buffer) and acetonitrile. The exact ratio will need to be optimized.
- Standard Solution Preparation: Prepare a stock solution of the **9-Propenyladenine** reference standard in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile). Prepare a series of calibration standards by diluting the stock solution.
- Sample Preparation: Dissolve the sample containing **9-Propenyladenine** in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column

- Mobile Phase: Gradient or isocratic elution with a mixture of aqueous buffer and acetonitrile.
- Flow Rate: 1.0 mL/min
- Column Temperature: 25-30°C
- Detection Wavelength: Scan for the UV maximum of **9-Propenyladenine** (typically around 260 nm).
- Injection Volume: 10 µL
- Analysis: Inject the standard solutions and the sample solution into the HPLC system.
- Quantification: Construct a calibration curve by plotting the peak area of the **9-Propenyladenine** standards against their concentrations. Determine the concentration of **9-Propenyladenine** in the sample by interpolating its peak area on the calibration curve.

Assessment of Mutagenicity: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.^{[8][9]} The following is a generalized protocol for conducting an Ames test.

Objective: To evaluate the mutagenic potential of **9-Propenyladenine** using *Salmonella typhimurium* strains.

Materials:

- Histidine-dependent strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537).
- Rat liver S9 fraction for metabolic activation.
- Minimal glucose agar plates.
- Top agar.

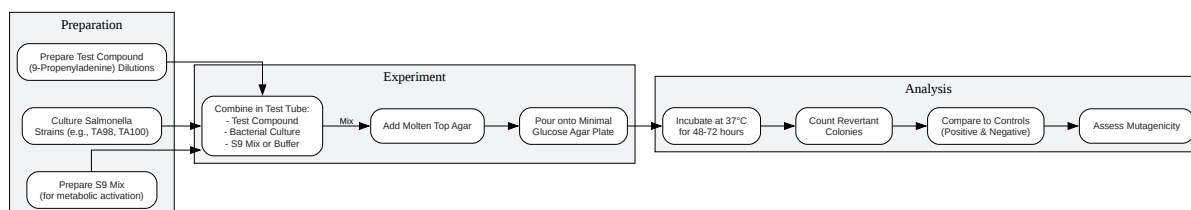
- **9-Propenyladenine** test sample.
- Positive and negative controls.

Procedure:

- Preparation: Prepare dilutions of **9-Propenyladenine** in a suitable solvent (e.g., DMSO).
- Incubation: In a test tube, combine the test compound dilution, the bacterial strain culture, and either the S9 metabolic activation mix or a buffer.
- Plating: Mix the contents of the test tube with molten top agar and pour the mixture onto a minimal glucose agar plate.
- Incubation: Incubate the plates at 37°C for 48-72 hours.
- Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.
- Data Analysis: Compare the number of revertant colonies on the plates treated with **9-Propenyladenine** to the number on the negative control plates. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic effect.

Visualizations

Experimental Workflow for Ames Test

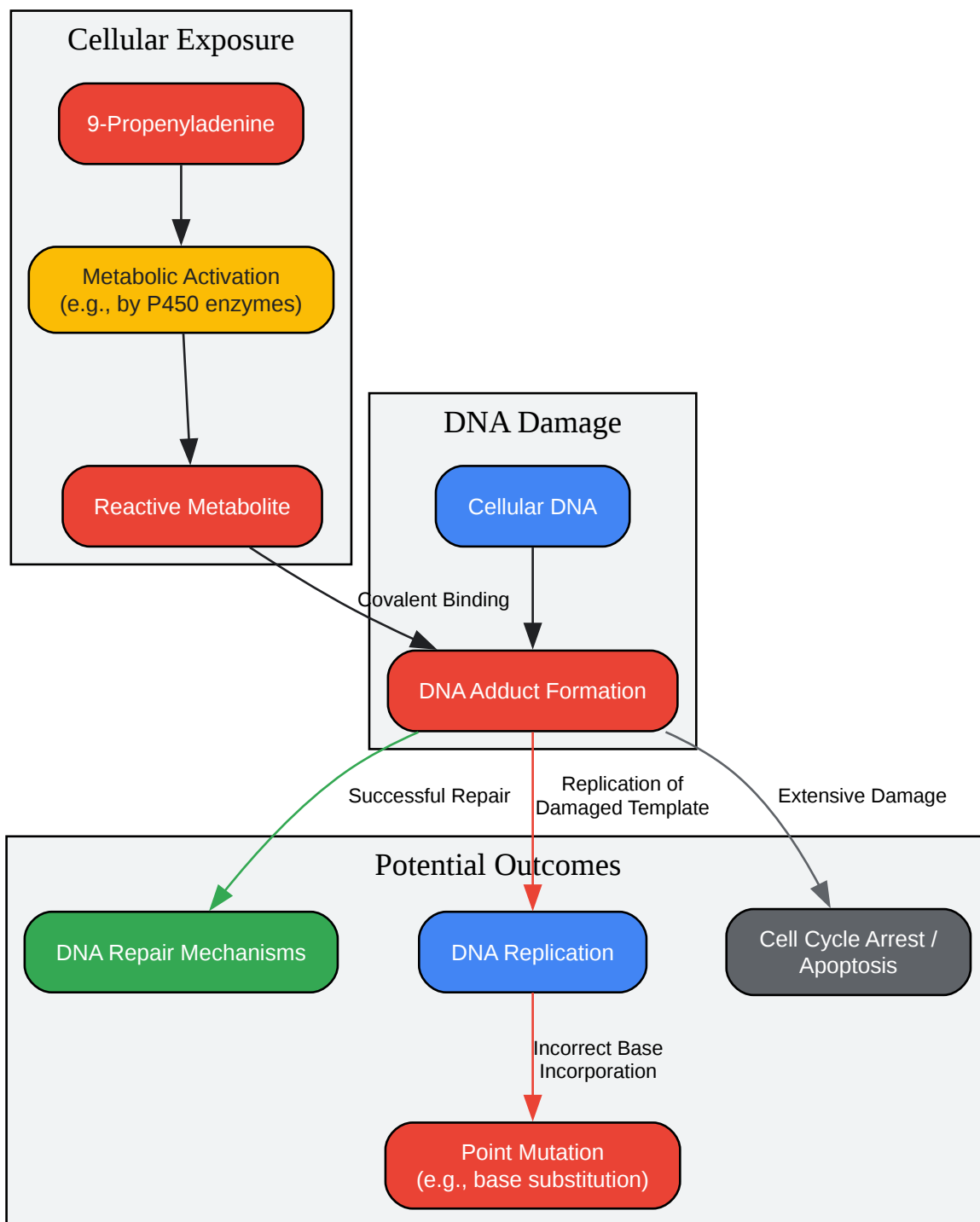


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Caption: Workflow for assessing the mutagenicity of **9-Propenyladenine** using the Ames test.

Potential Mechanism of Mutagenicity

As a purine analog, **9-Propenyladenine** could potentially exert its mutagenic effect through several mechanisms, including the formation of DNA adducts, leading to errors during DNA replication.



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Caption: A potential signaling pathway illustrating how **9-Propenyladenine** may lead to DNA mutation.

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